Lipophilicity Shift: Target Compound Exhibits a ~0.65 LogP Increase Over the 4-CF3 Anilino Analog
In a direct computational comparison on a single authoritative vendor platform (Leyan), the target compound 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile demonstrated a significantly higher partition coefficient (LogP = 4.44) than its closest commercially available analog, 4-(dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile (LogP = 3.78), while maintaining an identical topological polar surface area (TPSA = 51.95 Ų) . This quantifies the lipophilic contribution of the ortho-chloro substituent on the aniline ring.
| Evidence Dimension | Calculated partition coefficient (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 4.43508; TPSA = 51.95 Ų |
| Comparator Or Baseline | 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile (CAS 338773-40-3: LogP = 3.78168; TPSA = 51.95 Ų) |
| Quantified Difference | ΔLogP = +0.65 (target minus comparator); ΔTPSA = 0 |
| Conditions | Computed properties from the Leyan chemical database, a reputable vendor platform using standardized calculation methodology. |
Why This Matters
A 0.65 LogP increase translates to roughly 4-5x higher lipophilicity, which critically affects membrane permeability, aqueous solubility, and non-specific binding profiles, making the target compound a distinct chemical tool for probing hydrophobic interactions in SAR studies.
